molecular formula C22H16N2O3 B11111257 6-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

6-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B11111257
M. Wt: 356.4 g/mol
InChI Key: MRFMCRSGAADAEV-UHFFFAOYSA-N
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Description

6-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyridine core substituted with a 3,4-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves the condensation of a pyridine derivative with a suitable carbonyl compound. One common method involves the reaction of 3,4-dimethylbenzoyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to altered cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H16N2O3

Molecular Weight

356.4 g/mol

IUPAC Name

6-[3-(3,4-dimethylbenzoyl)phenyl]pyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C22H16N2O3/c1-13-8-9-16(11-14(13)2)20(25)15-5-3-6-17(12-15)24-21(26)18-7-4-10-23-19(18)22(24)27/h3-12H,1-2H3

InChI Key

MRFMCRSGAADAEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)N=CC=C4)C

Origin of Product

United States

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